Einecs 261-569-0

Solubility Flavonoid sulfation Pharmaceutics

Rutin propyl sulfate sodium, formally designated 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-4-yl mono(propylsulphate), sodium salt (EINECS 261-569-0), is a semi‑synthetic sulfated flavonoid glycoside derived from the natural flavonol rutin (quercetin‑3‑O‑rutinoside). The molecule carries a single propyl‑sulfate ester group, which distinguishes it from non‑sulfated rutin and from poly‑sulfated rutin derivatives.

Molecular Formula C30H37NaO20S
Molecular Weight 772.7 g/mol
CAS No. 59038-96-9
Cat. No. B12744075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 261-569-0
CAS59038-96-9
Molecular FormulaC30H37NaO20S
Molecular Weight772.7 g/mol
Structural Identifiers
SMILESCCC(C1(C2=C(C=C(C=C2OC(=C1OC3C(C(C(C(O3)COC4C(C(C(C(O4)C)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C30H38O20S.Na/c1-3-18(50-51(42,43)44)30(41)19-15(34)7-12(31)8-16(19)47-26(11-4-5-13(32)14(33)6-11)27(30)49-29-25(40)23(38)21(36)17(48-29)9-45-28-24(39)22(37)20(35)10(2)46-28;/h4-8,10,17-18,20-25,28-29,31-41H,3,9H2,1-2H3,(H,42,43,44);/q;+1/p-1/t10-,17+,18?,20-,21+,22+,23-,24+,25+,28+,29-,30?;/m0./s1
InChIKeyJQZZGHGYRFYCDP-DORITEAQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutin Propyl Sulfate Sodium (CAS 59038-96-9) – Sulfated Flavonoid Glycoside with Differentiated Pharmacochemical Profile


Rutin propyl sulfate sodium, formally designated 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-4-yl mono(propylsulphate), sodium salt (EINECS 261-569-0), is a semi‑synthetic sulfated flavonoid glycoside derived from the natural flavonol rutin (quercetin‑3‑O‑rutinoside) [1]. The molecule carries a single propyl‑sulfate ester group, which distinguishes it from non‑sulfated rutin and from poly‑sulfated rutin derivatives. Early pharmaceutical references list it as the “rutin‑sodium propyl sulfonate complex” in combination products, indicating a historical role as a bioavailable vitamin‑P agent [2].

Why Generic Flavonoid Glycosides Cannot Replace Rutin Propyl Sulfate Sodium in Performance‑Driven Applications


Simple flavonoid glycosides such as rutin exhibit extremely low aqueous solubility (~0.2 mmol L⁻¹) and negligible oral bioavailability, which severely limits their utility as active pharmaceutical ingredients or bioavailable reference standards [1]. Sulfation is a well‑documented strategy to overcome these limitations: the introduction of ionised sulfate groups markedly increases water solubility and can modulate molecular recognition by efflux transporters such as P‑glycoprotein (P‑gp) [2]. The mono‑propylsulfate ester in rutin propyl sulfate sodium provides a precisely defined sulfation stoichiometry (one sulfate per molecule) together with a propyl spacer that alters the amphiphilic balance relative to non‑sulfated rutin or highly‑sulfated variants (e.g., rutin deca‑sulfonate). Consequently, the compound’s permeability, efflux‑transporter substrate specificity, and complement‑inhibitory potency are not interchangeable with other in‑class candidates [3].

Quantitative Differentiation Evidence for Rutin Propyl Sulfate Sodium Relative to Closest Analogues


Aqueous Solubility Advantage of Sulfated Flavonoids Over Non‑Sulfated Rutin

Non‑sulfated rutin has a reported aqueous solubility of approximately 0.2 mmol L⁻¹ (≈0.12 mg mL⁻¹), which classifies it as practically insoluble [1]. Although a direct head‑to‑head solubility measurement for rutin propyl sulfate sodium is not available in the public domain, the broader class of sulfated flavonoids consistently exhibits ≥10‑fold higher aqueous solubility than their non‑sulfated counterparts; for example, sodium rutin sulfate (SRS) is described as ‘water‑soluble’ and is formulated for injection, whereas rutin requires organic co‑solvents [2]. The permanent negative charge conferred by the sulfate ester on the target compound is expected to produce a solubility enhancement of a similar order.

Solubility Flavonoid sulfation Pharmaceutics

Interaction with P‑Glycoprotein Efflux Transporter Differentiates Sulfated Rutin Derivatives from Aglycones

The structurally related compound rutin deca (H‑) sulfonate sodium (RDS) was shown to be a substrate of the efflux transporter P‑glycoprotein (P‑gp) in Caco‑2 cell monolayers, with an apparent permeability (Papp) in the secretory direction 1.4‑ to 4.5‑fold higher than the absorptive direction over a concentration range of 50–2000 µM [1]. In contrast, the non‑sulfated aglycone quercetin is a known P‑gp inhibitor but not a strong substrate [2]. The mono‑propylsulfate modification present in rutin propyl sulfate sodium is expected to confer an intermediate efflux‑transporter recognition profile, which may translate into distinct oral absorption kinetics compared with both non‑sulfated rutinosides and highly sulfated deca‑sulfonate analogs.

P-glycoprotein Intestinal permeability Rutin deca-sulfonate

Complement Inhibitory Activity of Sulfated Rutin Derivatives vs. Unsulfated Rutin

Unsulfated rutin has been tested for complement inhibitory activity and was found to be devoid of activity. In contrast, sulfated rutin poly(H‑)sulfate derivatives (sulfur content ~16.5%) demonstrate potent complement inhibition, indicating that the sulfate groups are essential pharmacophoric elements [1]. While the specific complement inhibitory potency of the mono‑propylsulfate derivative has not been published, the presence of the sulfate ester predicts at least partial retention of this activity. The mono‑sulfation pattern offers a cleaner pharmacological profile than poly‑sulfated mixtures, which may reduce off‑target polyanionic effects.

Complement inhibition Rutin poly(H-)sulfate Immunopharmacology

Anti‑HIV‑1 and Anti‑HSV Activity of Sodium Rutin Sulfate Provides Proof‑of‑Concept for Sulfated Flavonoid Antiviral Action

Sodium rutin sulfate (SRS), a closely related sulfated rutin derivative, exhibits in vitro activity against both HIV‑1 and herpes simplex virus (HSV). In a published study, SRS demonstrated dose‑dependent inhibition of HIV‑1 replication in cell‑based assays, with an IC₅₀ value in the low micromolar range, while maintaining a favorable selectivity index relative to cytotoxicity (CC₅₀ > 100 µM) [1]. The non‑sulfated parent rutin shows no meaningful antiviral activity at comparable concentrations, underscoring that sulfation is a prerequisite for antiviral efficacy. Because rutin propyl sulfate sodium shares the critical sulfated flavonoid scaffold, it is structurally positioned within the active antiviral chemotype, although its specific IC₅₀ values remain to be determined.

Antiviral HIV-1 HSV Sodium rutin sulfate

High‑Value Application Scenarios Where Rutin Propyl Sulfate Sodium Outperforms Non‑Sulfated and Poly‑Sulfated Alternatives


In Vitro Antiviral Screening and Microbicide Development

Because sulfation is a requisite for anti‑HIV‑1 and anti‑HSV activity in the rutin chemotype, rutin propyl sulfate sodium is the appropriate candidate for antiviral screening libraries rather than unsulfated rutin. Its defined mono‑sulfation may reduce the cytotoxicity sometimes observed with highly‑sulfated polyanions, while retaining the key sulfate pharmacophore identified in SRS studies [1].

Caco‑2 Transepithelial Permeability and Oral Absorption Studies

The compound’s predicted intermediate efflux‑transporter substrate profile, inferred from cross‑study data on RDS and quercetin [1], makes it a valuable tool for investigating the role of sulfation stoichiometry in intestinal absorption. It can serve as a comparator that bridges the gap between non‑sulfated flavonoid glycosides and heavily sulfated deca‑sulfonate derivatives.

Complement‑Inhibition Pharmacological Assays

Rutin propyl sulfate sodium offers a partially sulfated scaffold that is expected to exhibit complement inhibitory activity, in contrast to sulfation‑lacking rutin which is inactive. This makes it a relevant test article for complement‑pathway research, where poly‑sulfated compounds may exhibit non‑specific polyanionic effects [1].

Aqueous‑Based Formulation and Parenteral Drug Delivery

The sulfate‑ester‑mediated solubility enhancement permits aqueous formulation at concentrations that are unattainable with unsulfated rutin. This property is essential for intravenous or intramuscular administration and for in vitro assays requiring high‑concentration flavonoid exposure without organic co‑solvents [1].

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